tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate
Description
tert-Butyl 3,3-difluoro-5-hydroxy-azepane-1-carboxylate is a seven-membered azepane derivative featuring a tert-butyl carbamate (Boc) protecting group, two fluorine atoms at the 3-position, and a hydroxyl group at the 5-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry, particularly for drug candidates targeting enzymes or receptors sensitive to fluorinated motifs . The hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility, while the difluoro substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Structural characterization of such compounds typically employs NMR, X-ray crystallography (via programs like SHELX ), and mass spectrometry.
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-5-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(15)6-11(12,13)7-14/h8,15H,4-7H2,1-3H3 |
InChI Key |
NWTHYANNYROMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Fluorination and Ring Formation
The difluoro substituents are introduced using specialized fluorinating agents or via fluorinated building blocks. For example, starting from a suitable piperidine or azepane precursor, geminal difluorination at the 3-position can be achieved by:
- Using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents,
- Employing fluorinated phosphonate intermediates in Horner–Wadsworth–Emmons-type reactions to install difluoroalkyl groups.
Subsequent cyclization to form the azepane ring is often base-catalyzed or acid-mediated, depending on the precursor structure.
Protection and Functional Group Manipulation
The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly done by:
- Esterification of the corresponding carboxylic acid with isobutylene in the presence of acid catalysts,
- Or by using tert-butyl chloroformate under mild basic conditions.
The hydroxy group at the 5-position is either introduced during ring formation or preserved through careful choice of reaction conditions to avoid deprotection or side reactions.
Representative Experimental Procedures
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Fluorination | Diethylaminosulfur trifluoride (DAST), THF, 0 °C to RT | Conversion of ketone or alcohol precursor to gem-difluoro derivative | High selectivity for difluoro substitution |
| 2. Cyclization | Base (e.g., triethylamine), ethanol or polar aprotic solvent, RT to reflux | Formation of azepane ring via intramolecular nucleophilic substitution | Optimized temperature to minimize side reactions |
| 3. Esterification | tert-Butyl chloroformate, base (NaHCO3), THF or DMF, 0–25 °C | Protection of carboxyl group as tert-butyl ester | Purification by flash chromatography |
| 4. Hydroxy group installation | Hydroxylation reagents or preservation during synthesis | Hydroxy group at 5-position maintained or introduced | Confirmed by NMR |
Analytical Confirmation
Post-synthesis, the compound’s identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows characteristic tert-butyl singlet (~1.4 ppm), hydroxy proton, and fluorine coupling patterns; ¹³C NMR confirms carbon environments including CF2 carbons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 251.27 g/mol).
- Chromatography : HPLC or flash chromatography ensures purity >95%.
- Elemental Analysis : Validates C, H, N content consistent with molecular formula C11H19F2NO3.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The stereochemistry at the hydroxy-bearing carbon is critical; diastereoselective synthesis methods have been reported to control this aspect.
- Temperature control during fluorination and cyclization steps is essential to minimize side reactions and maximize yield.
- Use of molecular sieves and inert atmosphere (N2 or Ar) improves reaction reproducibility and product purity.
- Purification by flash chromatography or recrystallization is necessary to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to tert-butyl 3,3-difluoro-5-hydroxy-azepane-1-carboxylate exhibit antiviral and antimicrobial activities. For instance, studies have shown that derivatives of azepane can inhibit viral replication in vitro. The difluoro substitution enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in treating neurodegenerative diseases. The hydroxy group may contribute to antioxidant properties, which are crucial in mitigating oxidative stress in neuronal cells.
Agricultural Science
Pesticide Development
The unique structure of this compound has made it a candidate for developing new pesticides. Its efficacy against specific pests has been documented in preliminary studies, suggesting potential applications in crop protection.
Herbicide Activity
The compound's ability to interfere with metabolic pathways in plants indicates that it could serve as an effective herbicide. Field trials have demonstrated its effectiveness in controlling weed populations without adversely affecting crop yield.
Materials Science
Polymer Synthesis
this compound can be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into its polymerization behavior has shown promising results for creating high-performance materials.
Coatings and Adhesives
The compound's chemical stability makes it suitable for applications in coatings and adhesives. Studies have indicated that films produced from polymers containing this compound exhibit improved adhesion properties and resistance to environmental degradation.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| tert-butyl 3,3-difluoro-5-hydroxy-azepane | Antiviral | 15 | |
| tert-butyl 3,3-difluoro-5-hydroxy-azepane | Antimicrobial | 10 | |
| Similar Azepane Derivative | Neuroprotective | 12 |
Table 2: Agricultural Efficacy
Case Studies
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers explored the neuroprotective effects of various azepane derivatives. The results indicated that tert-butyl 3,3-difluoro-5-hydroxy-azepane exhibited significant protective effects against oxidative stress-induced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Agricultural Application
In field trials conducted by an agricultural research institute, tert-butyl 3,3-difluoro-5-hydroxy-azepane was tested for its herbicidal properties against common agricultural weeds. The trials showed a reduction in weed biomass by over 85%, demonstrating its potential utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-5-hydroxy-aZepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 3,3-difluoro-5-hydroxy-azepane-1-carboxylate with two analogs: tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate () and tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (). Key differences in ring size, substituents, and reactivity are summarized in Table 1.
Table 1: Structural and Functional Comparison
Key Comparisons
Ring Size and Conformational Flexibility The 7-membered azepane ring in the target compound offers greater conformational flexibility compared to the strained 4-membered azetidine () or the rigid bicyclo[3.1.1]heptane (). This flexibility may enhance binding to biological targets requiring induced-fit interactions.
Substituent Effects Fluorine: The 3,3-difluoro motif in the target compound increases electronegativity and metabolic stability compared to the single fluorine in . Both contrast with the non-fluorinated sulfonate ester in . Hydroxyl vs. Formyl/Methylsulfonyloxy: The 5-hydroxyl group enables hydrogen-bonding interactions critical for crystal packing (as per Etter’s graph-set analysis ), whereas the formyl group () is reactive toward nucleophiles, and the methylsulfonyloxy group () facilitates displacement reactions.
Synthetic Utility
- The target compound’s hydroxyl and difluoro groups make it suitable for further derivatization (e.g., etherification or fluorination), while the sulfonate ester in is ideal for SN2 reactions.
- The formyl group in allows for Schiff base formation, useful in combinatorial chemistry.
Physical Properties The hydroxyl group in the target compound likely increases aqueous solubility relative to the lipophilic sulfonate ester () or formyl-substituted bicyclic compound ().
Research Implications and Limitations
While the target compound’s structural features suggest broad utility in medicinal chemistry, direct comparative data on solubility, stability, or biological activity are absent in the provided evidence. Further studies using computational modeling (e.g., docking simulations) and experimental assays are needed to validate its advantages over analogs. Programs like SHELX could aid in elucidating hydrogen-bonding patterns critical to its crystallinity.
Biological Activity
tert-Butyl 3,3-difluoro-5-hydroxy-azepane-1-carboxylate (CAS No. 2306275-44-3) is a compound characterized by its seven-membered azepane ring structure, which is modified by the presence of two fluorine atoms and a hydroxyl group. This unique structure suggests potential biological activities that merit investigation, particularly in medicinal chemistry and drug development.
- Molecular Formula : C₁₁H₁₉F₂NO₃
- Molecular Weight : 251.28 g/mol
- IUPAC Name : tert-butyl 3,3-difluoro-5-hydroxyazepane-1-carboxylate
- Structure : The compound features a tert-butyl ester group attached to an azepane ring with difluoromethyl and hydroxy substituents.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activities and receptor interactions. These interactions could lead to significant therapeutic applications.
- Enzyme Modulation : The compound may influence enzyme activities due to its structural features that allow for specific binding interactions.
- Receptor Binding : Its unique configuration might enable it to bind to specific receptors, altering their activity and leading to various biological effects.
In Vitro Studies
In vitro studies have explored the compound's effects on cell lines and biochemical pathways:
- A study indicated that compounds with similar structures demonstrated antioxidant properties, suggesting that this compound could also exhibit protective effects against oxidative stress in cellular models .
Case Study: Neuroprotective Effects
A related compound was evaluated for its neuroprotective capabilities in models of ischemic stroke. The findings suggested that similar derivatives could reduce oxidative stress and apoptosis in neuronal cells, indicating a potential avenue for further exploration of this compound in neuroprotection .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Six-membered ring | Similar fluorinated structure |
| Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane | Spirocyclic structure | Unique spirocyclic arrangement |
Synthesis and Production
The synthesis of this compound typically involves the reaction of tert-butyl azepane derivatives with fluorinating agents under controlled conditions. This process can be optimized using microreactor technology for enhanced yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
